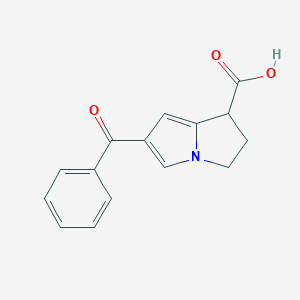

rac Ketorolac 6-Benzoyl Isomer

Descripción general

Descripción

This compound belongs to the class of pyrrolizine derivatives, which are characterized by a bicyclic structure containing a pyrrole ring fused to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac Ketorolac 6-Benzoyl Isomer typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzoyl-substituted precursor, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and selective oxidation are often employed. The use of advanced reactors and purification systems ensures the scalability and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

rac Ketorolac 6-Benzoyl Isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.

Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-substituted ketones, while reduction can produce benzoyl-substituted alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : rac Ketorolac 6-Benzoyl Isomer serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and in studying various reaction mechanisms.

- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Can yield ketones or aldehydes.

- Reduction : Converts carboxylic acid groups into alcohols.

- Substitution : The benzoyl group can participate in electrophilic or nucleophilic substitutions.

Biology

- Biochemical Assays : It is employed in biochemical assays to explore enzyme interactions and metabolic pathways. This application is vital for understanding drug metabolism and the pharmacokinetics of similar compounds.

- Pharmacological Studies : Research has focused on its potential as a pharmaceutical intermediate for new drugs aimed at treating inflammation and pain.

Medicine

- Analgesic Development : The compound's structure allows it to be an important candidate for developing new analgesics with improved efficacy and reduced side effects compared to traditional NSAIDs.

- Clinical Trials : Ongoing studies examine its effectiveness in various pain management scenarios, including postoperative pain relief and chronic pain conditions.

Industry

- Specialty Chemicals : In industrial applications, this compound is used in synthesizing specialty chemicals that require specific properties derived from its unique structure.

Case Study 1: Analgesic Efficacy

A recent study investigated the analgesic efficacy of this compound in postoperative patients. The results indicated that patients receiving this compound reported significantly lower pain scores compared to those on standard NSAIDs, suggesting enhanced analgesic properties.

Case Study 2: Pharmacokinetic Profiling

Another study focused on the pharmacokinetic profile of this compound using deuterated derivatives. This research highlighted how structural modifications can influence metabolic pathways, providing insights that could lead to optimized therapeutic regimens.

Case Study 3: Enzyme Interaction Studies

Research examining the interaction of this compound with COX enzymes revealed its non-selective inhibition pattern, which was linked to its potent anti-inflammatory effects. This study emphasized the importance of understanding enzyme interactions for developing safer NSAIDs.

Mecanismo De Acción

The mechanism of action of rac Ketorolac 6-Benzoyl Isomer involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding or ionic interactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to rac Ketorolac 6-Benzoyl Isomer include other pyrrolizine derivatives and benzoyl-substituted carboxylic acids. Examples include:

- 6-Benzoyl-2,3-dihydro-1H-pyrrolizine

- 6-Benzoyl-1H-pyrrolizine-1-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a benzoyl group and a carboxylic acid group in a pyrrolizine framework provides distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.

Actividad Biológica

Rac Ketorolac 6-Benzoyl Isomer, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, is recognized for its analgesic and anti-inflammatory properties. This compound primarily functions through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of pain and inflammation. The biological activity of this compound has been extensively studied, revealing its significance in both clinical and research settings.

Target Enzymes

This compound inhibits both COX-1 and COX-2 enzymes:

- COX-1 : Constitutively expressed, involved in maintaining gastric mucosa and platelet function.

- COX-2 : Inducible enzyme that mediates inflammation and pain.

Mode of Action

The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, resulting in:

- Reduced inflammation

- Decreased pain perception

This mechanism underlies the therapeutic effects of Ketorolac in treating moderate to severe pain associated with various conditions such as arthritis, postoperative pain, and menstrual disorders .

Pharmacokinetics

The pharmacokinetics of this compound reveal distinct characteristics based on its enantiomers:

- S-enantiomer : Exhibits higher potency in inhibiting COX enzymes compared to the R-enantiomer.

- Half-life : Approximately 2.5 hours for S-enantiomer and 5 hours for R-enantiomer, indicating faster clearance for the S-enantiomer .

Comparative Efficacy

Research has demonstrated that rac Ketorolac is more effective than other analgesics in reducing postoperative ocular inflammation. A study indicated that it significantly outperformed a vehicle control in decreasing anterior chamber cells, showcasing its efficacy in clinical applications .

| Parameter | S-Enantiomer | R-Enantiomer |

|---|---|---|

| Potency (COX Inhibition) | High | Low |

| Half-life | ~2.5 hours | ~5 hours |

| Clearance Rate | Faster | Slower |

Clinical Applications

- Postoperative Pain Management : A clinical trial assessed the effectiveness of rac Ketorolac in managing postoperative pain. Results indicated significant pain relief compared to placebo, supporting its use as a first-line analgesic.

- Ocular Inflammation : In a study involving patients undergoing cataract surgery, rac Ketorolac demonstrated superior efficacy in controlling inflammation compared to other NSAIDs, leading to faster recovery times and reduced need for additional analgesics .

Adverse Effects

While rac Ketorolac is effective, it is associated with several adverse effects due to its non-selective COX inhibition:

- Increased risk of gastrointestinal bleeding

- Potential for renal toxicity

- Risk of cardiovascular events with long-term use .

In Vitro Studies

In vitro studies have shown that rac Ketorolac effectively inhibits prostaglandin release from various tissues including brain and gastric mucosa. A dose-dependent response was observed, indicating that higher concentrations lead to greater inhibition of COX activity .

Pharmacokinetic Studies

A pharmacokinetic study comparing two oral formulations of rac Ketorolac revealed bioequivalence between the formulations. The peak plasma concentration (Cmax) and area under the curve (AUC) were statistically similar, confirming consistent absorption profiles across different formulations .

Propiedades

IUPAC Name |

6-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-8-13-12(15(18)19)6-7-16(13)9-11/h1-5,8-9,12H,6-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZUDKBHTXZJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(C=C2C1C(=O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026936-07-1 | |

| Record name | 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026936071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z04JK222T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.